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Compound of Interest

Compound Name: 2-Benzyl-1,3-propanediol

Cat. No.: B049509 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Benzyl-1,3-propanediol, a key intermediate in various synthetic applications. Designed

for researchers, scientists, and professionals in drug development, this document delves into

the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. While

direct experimental spectra for this specific compound are not readily available in public

databases, this guide leverages data from structurally similar molecules and fundamental

spectroscopic principles to provide a robust and predictive analysis.

Introduction to 2-Benzyl-1,3-propanediol and its
Spectroscopic Characterization
2-Benzyl-1,3-propanediol, with the chemical formula C₁₀H₁₄O₂, is a diol featuring a benzyl

substituent at the central carbon of a propane-1,3-diol backbone. Its structure lends itself to

applications as a building block in the synthesis of polyesters, polyurethanes, and in the

development of pharmaceutical agents. Accurate structural elucidation through spectroscopic

methods is paramount for confirming its identity and purity, ensuring the integrity of subsequent

research and development.

This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures

of 2-Benzyl-1,3-propanediol, drawing comparisons with the known data of 1,3-propanediol, 2-

benzyl-2-ethyl-1,3-propanediol, and 2-benzyloxy-1,3-propanediol.
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Molecular Structure and Predicted Spectroscopic
Correlations
The molecular structure of 2-Benzyl-1,3-propanediol is fundamental to understanding its

spectroscopic behavior. The presence of a chiral center at the C2 position, the aromatic ring,

and the primary hydroxyl groups will give rise to distinct signals in various spectroscopic

analyses.

Caption: Molecular structure of 2-Benzyl-1,3-propanediol.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum of 2-Benzyl-1,3-propanediol is expected to be rich in information, with

distinct signals for the aromatic protons, the benzylic protons, the methine proton, and the

methylene protons of the propanediol backbone, as well as the hydroxyl protons.

Expected ¹H NMR Data (Predicted)

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constants (J,
Hz)

Aromatic (C₆H₅) 7.20 - 7.40 Multiplet 5H -

Benzylic (CH₂-

Ph)
2.80 - 2.90 Doublet 2H ~7-8

Methine (CH) 2.00 - 2.10 Multiplet 1H -

Methylene

(CH₂OH)
3.60 - 3.80 Multiplet 4H -

Hydroxyl (OH)
Variable

(exchangeable)
Broad Singlet 2H -

Interpretation and Rationale:
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Aromatic Protons: The protons on the phenyl ring are expected to appear as a complex

multiplet in the range of 7.20-7.40 ppm, a characteristic region for aromatic protons.

Benzylic Protons: The two benzylic protons are diastereotopic due to the adjacent chiral

center and are expected to show a doublet around 2.80-2.90 ppm, coupled to the methine

proton.

Methine Proton: The single proton at the C2 position will likely appear as a multiplet around

2.00-2.10 ppm, coupled to the benzylic protons and the adjacent methylene protons.

Methylene Protons: The four protons of the two CH₂OH groups are also diastereotopic and

are expected to give a complex multiplet in the 3.60-3.80 ppm region.

Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on

concentration, temperature, and solvent. They typically appear as a broad singlet that can be

exchanged with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each

carbon atom in a unique chemical environment will give a distinct signal.

Expected ¹³C NMR Data (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic (Quaternary C) 138 - 140

Aromatic (CH) 126 - 130

Benzylic (CH₂) 35 - 40

Methine (CH) 45 - 50

Methylene (CH₂OH) 60 - 65

Interpretation and Rationale:
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Aromatic Carbons: The carbons of the phenyl group will resonate in the typical aromatic

region of 126-140 ppm. The quaternary carbon attached to the benzyl group will be at the

lower field end of this range.

Benzylic Carbon: The benzylic CH₂ carbon is expected to appear around 35-40 ppm.

Methine Carbon: The C2 carbon, being a methine group attached to the benzyl and two

hydroxymethyl groups, is predicted to have a chemical shift in the 45-50 ppm range.

Methylene Carbons: The two equivalent CH₂OH carbons are expected to resonate in the 60-

65 ppm region, which is characteristic for carbons attached to a hydroxyl group.

Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule.

Expected IR Data (Predicted)

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-O Stretch (Primary Alcohol) 1000 - 1050 Strong

Interpretation and Rationale:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the

most characteristic feature of the hydroxyl groups, indicating intermolecular hydrogen

bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches will appear just below 3000 cm⁻¹.
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C=C Stretch: Aromatic C=C bond stretching vibrations will result in medium to weak bands in

the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band around 1000-1050 cm⁻¹ will be indicative of the C-O stretching of

the primary alcohol groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-Benzyl-1,3-propanediol (C₁₀H₁₄O₂), the molecular weight is

approximately 166.22 g/mol .

Expected Mass Spectrometry Data (Predicted)

m/z Proposed Fragment

166 [M]⁺ (Molecular Ion)

148 [M - H₂O]⁺

135 [M - CH₂OH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Interpretation and Rationale:

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 166.

Fragmentation: Common fragmentation pathways for alcohols include the loss of water ([M -

H₂O]⁺, m/z 148) and the loss of a hydroxymethyl group ([M - CH₂OH]⁺, m/z 135). The most

prominent peak is often the tropylium ion at m/z 91, which is characteristic of compounds

containing a benzyl group. The phenyl cation at m/z 77 is also an expected fragment.
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[C₁₀H₁₄O₂]⁺˙
m/z = 166

[C₁₀H₁₂O]⁺˙
m/z = 148

- H₂O

[C₉H₁₁O]⁺
m/z = 135

- •CH₂OH

[C₇H₇]⁺
m/z = 91

- C₃H₇O₂

[C₆H₅]⁺
m/z = 77

- CH₂

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are

generalized protocols for each technique.

7.1 NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Benzyl-1,3-propanediol in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters

include a sufficient number of scans for good signal-to-noise, a spectral width covering the

expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be necessary due to the lower natural abundance of ¹³C.

7.2 IR Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt

plates (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a

background spectrum first and then the sample spectrum.

7.3 Mass Spectrometry

Sample Introduction: Depending on the instrument, the sample can be introduced directly via

a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while

Electrospray Ionization (ESI) is frequently used for LC-MS.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio.

Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry data for 2-Benzyl-1,3-propanediol. By leveraging the known

spectroscopic data of structurally related compounds and fundamental principles, this

document serves as a valuable resource for the identification and characterization of this

important synthetic intermediate. The provided protocols offer a starting point for the

experimental acquisition of this data in a laboratory setting.
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[https://www.benchchem.com/product/b049509#spectroscopic-data-of-2-benzyl-1-3-
propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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